Lupenone

描述

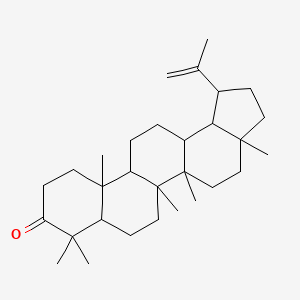

Lupenone is a pentacyclic triterpenoid compound that is naturally found in various plant species. It is known for its diverse biological activities, including anti-inflammatory, anti-diabetic, and neuroprotective properties. The compound has garnered significant attention in recent years due to its potential therapeutic applications in treating various diseases, including glioblastoma and Alzheimer’s disease .

准备方法

Synthetic Routes and Reaction Conditions: Lupenone can be synthesized through several methods, including the oxidation of lupeol, a naturally occurring triterpenoid. The oxidation process typically involves the use of oxidizing agents such as chromium trioxide or pyridinium chlorochromate under controlled conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from plant sources, such as the bark of the white birch tree. The extraction process includes solvent extraction, followed by chromatographic techniques to isolate and purify this compound .

化学反应分析

Types of Reactions: Lupenone undergoes various chemical reactions, including:

Oxidation: this compound can be further oxidized to produce other triterpenoid derivatives.

Reduction: Reduction of this compound can yield lupeol, the precursor compound.

Substitution: this compound can participate in substitution reactions, particularly at the carbonyl group.

Common Reagents and Conditions:

Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Major Products:

Oxidation Products: Various oxidized triterpenoids.

Reduction Products: Lupeol and other reduced derivatives.

科学研究应用

Chemistry: Used as a precursor for synthesizing other triterpenoid compounds.

Medicine: Investigated for its therapeutic potential in treating neurodegenerative diseases such as Alzheimer’s and glioblastoma.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.

作用机制

Lupenone exerts its effects through various molecular mechanisms:

Anti-inflammatory Action: this compound inhibits the nuclear factor kappa B (NF-κB) signaling pathway, reducing the expression of pro-inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha.

Neuroprotective Action: this compound interacts with key protein structures involved in neurodegenerative diseases, such as amyloid beta in Alzheimer’s disease, demonstrating strong binding affinities and stabilizing these interactions.

Anti-diabetic Action: this compound modulates the PI3K-Akt signaling pathway, improving insulin sensitivity and reducing inflammation in diabetic conditions.

相似化合物的比较

Lupenone belongs to the lupane-type triterpenes, which include compounds such as lupeol, betulin, and betulinic acid . Compared to these similar compounds, this compound exhibits unique properties:

Lupeol: Precursor to this compound, known for its anti-inflammatory and anti-cancer properties.

Betulin: Found in birch bark, used in the synthesis of betulinic acid, with anti-HIV and anti-cancer activities.

Betulinic Acid: Derived from betulin, known for its potent anti-cancer and anti-HIV properties.

This compound’s distinctiveness lies in its broad spectrum of biological activities and its potential therapeutic applications in neurodegenerative diseases and diabetes management.

属性

IUPAC Name |

3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O/c1-19(2)20-11-14-27(5)17-18-29(7)21(25(20)27)9-10-23-28(6)15-13-24(31)26(3,4)22(28)12-16-30(23,29)8/h20-23,25H,1,9-18H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBHNQFQFHLCHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC2(C1C3CCC4C5(CCC(=O)C(C5CCC4(C3(CC2)C)C)(C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90936586 | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

424.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1617-70-5 | |

| Record name | LUPENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lup-20(29)-en-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90936586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Lupenone exert its anti-diabetic effects?

A1: Studies suggest that this compound improves insulin resistance (IR) through multiple pathways. In type 2 diabetic rat models, this compound administration significantly reduced fasting blood glucose, HbA1c, and leptin levels while increasing adiponectin levels and GSH-Px activity. [] This suggests an improvement in oxidative stress, lipid metabolism disorders, and pancreatic function. Furthermore, this compound upregulated the expression of key insulin signaling pathway components, including InsR, IRS-1, IRS-2, GLUT-4, and PPAR-γ, in both skeletal muscle and adipose tissue. []

Q2: What is the role of this compound in alleviating renal fibrosis?

A2: this compound demonstrates promising anti-renal fibrosis activity by regulating the TGF-β/Smad/CTGF signaling pathway. Molecular docking studies revealed that this compound exhibits a strong binding affinity for key proteins within this pathway, including fibronectin, TGF-β1, TβRI, TβRII, Smad2, Smad3, Smad4, Smad7, and Smurf2. [] In vitro experiments using high glucose-induced mesangial cells (MCs) further confirmed these findings. This compound treatment effectively downregulated the expression of fibrosis markers (collagen-I, collagen-IV, and fibronectin), TGF-β1, and downstream signaling molecules in the TGF-β/Smad/CTGF pathway. []

Q3: How does this compound protect neuronal cells against methamphetamine-induced apoptosis?

A3: Research indicates that this compound protects neuroblastoma SH-SY5y cells from methamphetamine-induced apoptosis via the PI3K/Akt/mTOR signaling pathway. [] this compound pre-treatment effectively reduced the apoptotic cell population and restored the expression of anti-apoptotic proteins (Bcl-2, Caspase 3, Caspase 7, and Caspase 8), which were otherwise diminished upon methamphetamine exposure. [] This protective effect is attributed to the increased phosphorylation levels of PI3K/Akt observed in this compound-treated cells. []

Q4: Can this compound influence adipogenic differentiation?

A4: Yes, this compound isolated from Adenophora triphylla var. japonica extract effectively inhibits adipogenic differentiation in 3T3-L1 preadipocytes. [] It significantly reduced lipid accumulation and downregulated the expression of key adipogenic marker genes. [, ] Mechanistically, this compound appears to suppress the transcriptional activity of PPARγ, a master regulator of adipogenesis, and reduce the protein levels of PPARγ and C/EBPα. []

Q5: Does this compound impact microglial activation and pyroptosis after spinal cord injury?

A5: this compound demonstrates a protective effect against spinal cord injury by modulating microglial activity. It inhibits the nuclear factor kappa B (NF-κB) pathway, thereby reducing IκBα activation and p65 nuclear translocation. [] This, in turn, suppresses NLRP3 inflammasome function, shifting microglial polarization from the pro-inflammatory M1 phenotype towards the anti-inflammatory M2 phenotype. [] By inhibiting the NF-κB pathway and subsequent NLRP3 inflammasome activation, this compound effectively reduces microglial pyroptosis. []

Q6: What is the molecular formula and weight of this compound?

A6: this compound has the molecular formula C30H48O and a molecular weight of 424.7 g/mol.

Q7: What spectroscopic data is available for the characterization of this compound?

A7: this compound has been characterized using various spectroscopic techniques, including:

- Infrared (IR) spectroscopy: Provides information about functional groups present in the molecule. [, , ]

- Nuclear Magnetic Resonance (NMR) spectroscopy: 1H and 13C NMR data are essential for elucidating the complete structure and stereochemistry of this compound. [, , , , ]

- Mass spectrometry (MS): Used to determine the molecular weight and fragmentation pattern, further confirming the identity of this compound. [, , , , ]

- Ultraviolet-visible (UV) spectroscopy: Provides information about the electronic transitions within the molecule. []

Q8: Is there any information on the material compatibility and stability of this compound?

A8: While the provided research does not delve deeply into material compatibility and stability in various conditions, one study investigated the thermal properties of this compound-containing resin. The study revealed that derivatization of the resin, including methylation and acetylation, decreased its thermal stability. [] This highlights the potential influence of chemical modifications on the stability of this compound-containing materials.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。